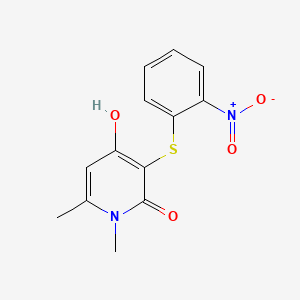
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the nitration of 2-phenylthiopyridine, followed by methylation and hydroxylation steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), sulfuric acid (H2SO4).
Major Products:
Oxidation: Amino derivatives.
Reduction: Various oxidized forms.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- 2-Methyl-3-(2-nitrophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
- 1-Methyl-3-(2-aminophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
- 1-Methyl-3-(2-chlorophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
Uniqueness: 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, allows for a range of chemical modifications and interactions that are not possible with similar compounds lacking this group.
Properties
Molecular Formula |
C13H12N2O4S |
|---|---|
Molecular Weight |
292.31g/mol |
IUPAC Name |
4-hydroxy-1,6-dimethyl-3-(2-nitrophenyl)sulfanylpyridin-2-one |
InChI |
InChI=1S/C13H12N2O4S/c1-8-7-10(16)12(13(17)14(8)2)20-11-6-4-3-5-9(11)15(18)19/h3-7,16H,1-2H3 |
InChI Key |
UIMKQJHBYPHHKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1C)SC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















